![molecular formula C12H14ClNO3 B14191760 Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate CAS No. 865086-30-2](/img/structure/B14191760.png)
Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a carbamate group, a chlorophenyl group, and a ketone functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate typically involves the reaction of 4-chlorobenzaldehyde with methylamine and a suitable ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve multiple steps, including condensation, reduction, and carbamation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of mitochondrial cytochrome-bc1 complex, affecting cellular respiration .
類似化合物との比較
Similar Compounds
Pyraclostrobin: A carbamate ester with similar structural features, used as a fungicide.
Methyl carbamate: A simpler carbamate compound with different applications.
Uniqueness
Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl group and ketone functionality differentiate it from other carbamate compounds, making it valuable for specialized applications.
特性
CAS番号 |
865086-30-2 |
|---|---|
分子式 |
C12H14ClNO3 |
分子量 |
255.70 g/mol |
IUPAC名 |
methyl N-[(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate |
InChI |
InChI=1S/C12H14ClNO3/c1-8(15)7-11(14-12(16)17-2)9-3-5-10(13)6-4-9/h3-6,11H,7H2,1-2H3,(H,14,16)/t11-/m1/s1 |
InChIキー |
DEEKWPYEUGAKSM-LLVKDONJSA-N |
異性体SMILES |
CC(=O)C[C@H](C1=CC=C(C=C1)Cl)NC(=O)OC |
正規SMILES |
CC(=O)CC(C1=CC=C(C=C1)Cl)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (3S)-3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14191677.png)

![8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14191689.png)
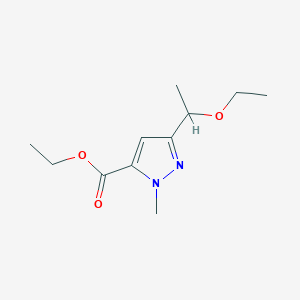
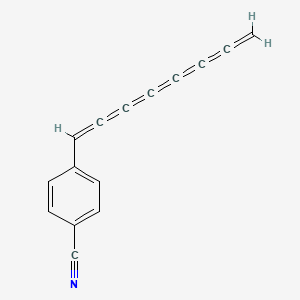
![N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine](/img/structure/B14191712.png)
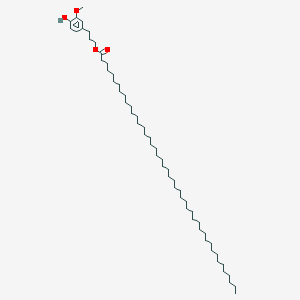
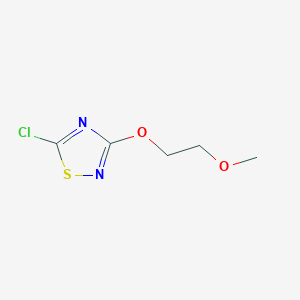
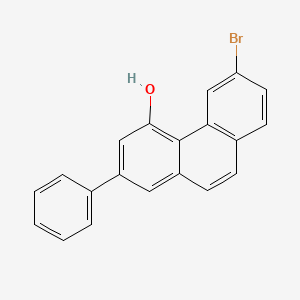
![4-[Bis(4-fluorophenyl)amino]benzaldehyde](/img/structure/B14191737.png)
![Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)](/img/structure/B14191741.png)
![N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14191742.png)
![(6-Chloro-1H-indol-3-yl)[4-(2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B14191755.png)
![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)
